![molecular formula C17H19BrN2O2S B4754922 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4754922.png)
4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide
Übersicht
Beschreibung
4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, also known as JNJ-28330835, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound belongs to the class of sulfonamides and has been shown to have potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is complex and involves the inhibition of multiple enzymes and proteins. The compound has been shown to inhibit HDACs, which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can have therapeutic effects in the treatment of cancer and other diseases. Additionally, 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to inhibit CAs, which are enzymes that play a key role in the regulation of pH in the body. Inhibition of CAs can lead to changes in pH that can have therapeutic effects in the treatment of diseases such as glaucoma and epilepsy. Finally, the compound has been shown to inhibit DAT, which is a protein that plays a key role in the regulation of dopamine levels in the brain. Inhibition of DAT can lead to changes in dopamine levels that can have therapeutic effects in the treatment of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide are complex and depend on the specific enzymes and proteins that are inhibited. Inhibition of HDACs can lead to changes in gene expression patterns, which can have therapeutic effects in the treatment of cancer and other diseases. Inhibition of CAs can lead to changes in pH that can have therapeutic effects in the treatment of diseases such as glaucoma and epilepsy. Inhibition of DAT can lead to changes in dopamine levels that can have therapeutic effects in the treatment of neurological disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide as a research tool is its potent inhibitory effects on multiple enzymes and proteins. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes and proteins. However, one of the main limitations of the compound is its complex mechanism of action, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of HDACs, CAs, and DAT. Another area of research is the identification of new therapeutic applications for the compound, such as in the treatment of other neurological disorders or inflammatory diseases. Finally, research is needed to better understand the complex mechanism of action of the compound and its effects on gene expression, pH regulation, and dopamine levels.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have potent inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and the dopamine transporter (DAT).
Eigenschaften
IUPAC Name |
4-bromo-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c18-15-5-9-17(10-6-15)23(21,22)19-13-14-3-7-16(8-4-14)20-11-1-2-12-20/h3-10,19H,1-2,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUOSEQGTAPVON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.